molecular formula C22H31ClN2O3 B4212518 N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride CAS No. 1049787-83-8

N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4212518
CAS No.: 1049787-83-8
M. Wt: 406.9 g/mol
InChI Key: QBPKIABYYDSKBR-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is notable for its unique structure, which includes a tert-butyl group, a phenylethylamine moiety, and a phenoxyacetamide backbone. It is often used in the fields of chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps. The process begins with the preparation of the phenoxyacetamide backbone, followed by the introduction of the tert-butyl group and the phenylethylamine moiety. Common reagents used in these reactions include tert-butyl chloride, phenoxyacetic acid, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-isopropylbenzamide
  • 4-tert-butyl-N,N-diethylbenzamide
  • 4-tert-butyl-N-cyclohexylbenzamide

Uniqueness

Compared to similar compounds, N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.ClH/c1-16(21(26)18-8-6-5-7-9-18)23-14-17-10-12-19(13-11-17)27-15-20(25)24-22(2,3)4;/h5-13,16,21,23,26H,14-15H2,1-4H3,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPKIABYYDSKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC(=O)NC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049787-83-8
Record name Acetamide, N-(1,1-dimethylethyl)-2-[4-[[(2-hydroxy-1-methyl-2-phenylethyl)amino]methyl]phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049787-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride
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N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 6
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N-tert-butyl-2-[4-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]phenoxy]acetamide;hydrochloride

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